Cas no 1806876-05-0 (6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine)

6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
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- Inchi: 1S/C6H4F2IN3O2/c7-5(8)4-2(12(13)14)1-3(10)11-6(4)9/h1,5H,(H2,10,11)
- InChI Key: OYJYUMIFQPQCGH-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C=C(N)N=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 1.6
- Topological Polar Surface Area: 84.7
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068299-250mg |
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine |
1806876-05-0 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029068299-500mg |
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine |
1806876-05-0 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029068299-1g |
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine |
1806876-05-0 | 97% | 1g |
$3,039.60 | 2022-03-31 |
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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3. Book reviews
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
Introduction to 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine (CAS No. 1806876-05-0)
6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine, with the CAS number 1806876-05-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a difluoromethyl moiety, an iodine substituent, and a nitro group, all of which contribute to its potential therapeutic applications and chemical reactivity.
The synthesis of 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine typically involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic and industrial research.
In the context of medicinal chemistry, 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine has been explored for its potential as a lead compound in drug discovery. The presence of the difluoromethyl group and the iodine substituent imparts unique electronic and steric properties that can influence the compound's biological activity. For instance, studies have shown that these structural features can enhance the compound's ability to interact with specific protein targets, thereby modulating their function.
One of the key areas of research involving 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is thought to involve the induction of apoptosis through the activation of specific signaling pathways. Additionally, the nitro group in the structure can be reduced under hypoxic conditions, which are commonly found in solid tumors, further enhancing its therapeutic potential.
Beyond cancer research, 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and promoting tissue repair.
The pharmacokinetic properties of 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine are another important aspect of its evaluation as a potential therapeutic agent. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity and molecular weight are within the range that allows for good oral bioavailability and cellular uptake. Furthermore, the compound has been shown to have low toxicity in animal models, which is a crucial factor for its development as a drug candidate.
In addition to its therapeutic applications, 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine has also found use as a valuable intermediate in organic synthesis. Its unique structural features make it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For example, researchers have utilized this compound to synthesize novel derivatives with enhanced potency and selectivity against specific targets.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine have shown that it degrades rapidly under environmental conditions, minimizing its potential for long-term ecological effects. This property is particularly advantageous for compounds used in agricultural or industrial applications where environmental safety is a critical concern.
In conclusion, 6-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine (CAS No. 1806876-05-0) is a multifaceted compound with significant potential in various areas of research and application. Its unique structural features make it a valuable tool in medicinal chemistry and pharmaceutical development, while its favorable pharmacokinetic properties and low toxicity profile support its advancement as a drug candidate. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further highlighting its importance in modern scientific inquiry.
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